3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.421. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Applications
Novel benzoxepine-1,2,3-triazole hybrids, which share structural motifs with the specified compound, have been synthesized and evaluated for their potential as antibacterial and anticancer agents. These compounds have shown effective antibacterial properties against strains of both Gram-positive and Gram-negative bacteria, with a particular efficacy noted against Gram-negative species such as Escherichia coli. Furthermore, they have exhibited cytotoxic activity against lung and colon cancer cell lines, indicating their potential in anticancer applications (Kuntala et al., 2015).
Anticancer Evaluation
A series of substituted benzamides, closely related in structure to the compound , have been synthesized and tested for their anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies have revealed that some derivatives exhibit moderate to excellent anticancer activity, in some cases surpassing the efficacy of the reference drug etoposide, thereby highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Research into benzimidazole, benzoxazole, and benzothiazole derivatives, which are structurally similar to the specified compound, has shown promising broad-spectrum antimicrobial activity against bacterial and fungal strains. This indicates their potential utility in developing new antimicrobial agents capable of combating a range of pathogenic microorganisms (Padalkar et al., 2014).
Chemical Synthesis and Characterization
The compound's related chemical class has been explored for its role in the synthesis of novel chemical entities, demonstrating the versatility and utility of these structures in organic chemistry. For example, the synthesis of tetrahydrobenzofurans through oxidative cyclization processes represents a novel approach to creating structurally complex and biologically relevant molecules. This underscores the significant potential of such compounds in facilitating the development of new materials and drugs with enhanced properties (Levai et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of This compound Tmp-bearing compounds have been known to exhibit diverse bioactivity effects, demonstrating remarkable multi-activity or specific targeting .
Biochemical Pathways
The specific biochemical pathways affected by This compound Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Result of Action
The molecular and cellular effects of This compound Tmp-bearing compounds have shown notable effects against various cell lines .
Biochemical Analysis
Biochemical Properties
The TMP group in 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown to influence cell function. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . It has displayed notable effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The TMP group in this compound plays a critical role in its molecular mechanism of action. It fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and any alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Temporal Effects in Laboratory Settings
The TMP group has been incorporated in a wide range of therapeutically interesting drugs, indicating its potential stability and long-term effects on cellular function .
Metabolic Pathways
The TMP group has been found to interact with various enzymes and cofactors .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(26)24-14-8-9-17-15(12-14)23(27)25-16-6-4-5-7-18(16)31-17/h4-12H,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSCQFUALLEWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.